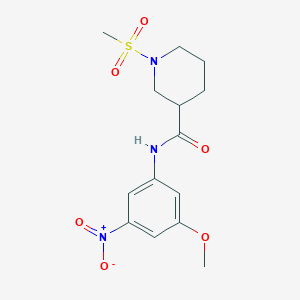![molecular formula C18H24FN7O B4625274 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives often involves multistep chemical reactions, including condensation, cyclization, and substitution processes. A relevant example includes the synthesis of triazole derivatives, where ester ethoxycarbonylhydrazones react with primary amines, resulting in various substituted triazoles. These methods could be adapted for the synthesis of triazine derivatives by selecting appropriate starting materials and reaction conditions (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including those similar to the target compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry of the molecule, including the conformations of the heterocyclic rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interactions with biological targets (Betz et al., 2011).
Chemical Reactions and Properties
Triazine derivatives engage in various chemical reactions, including nucleophilic substitutions and Mannich reactions, which allow for the introduction of diverse functional groups. These reactions are fundamental for modifying the triazine core and influencing the compound's chemical properties, such as solubility, stability, and biological activity. For instance, Mannich base derivatives can be obtained from Schiff bases through reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of triazine derivatives, including melting points, solubility in various solvents, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical state and stability (Betz et al., 2011).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives, including 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Electrochemical Fluorination
Electrochemical fluorination of di- and tri-(2-hydroxyethyl)-substituted alkylamines, including 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, has been explored. This process has led to the synthesis of F-morpholine derivatives, offering a method for introducing fluorine into complex organic molecules (Takashi, Soloshonok, Baba, & Sekiya, 1999).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied. These studies suggest the potential of such compounds in the development of pH probes and materials for optoelectronic applications (Gan, Chen, Chang, & Tian, 2003).
Fe-catalyzed Synthesis
The Fe-catalyzed synthesis of flunarizine, which involves 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, demonstrates its importance in pharmaceutical manufacturing, particularly in the production of calcium channel blockers used in treating migraines and other conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN7O/c19-14-3-1-2-4-15(14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQRMWYTKAHCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)





![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)
![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)
![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)